molecular formula C7H15NSi B14481337 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine CAS No. 65665-43-2

1-Methyl-2-[(trimethylsilyl)methylidene]aziridine

Cat. No.: B14481337
CAS No.: 65665-43-2
M. Wt: 141.29 g/mol
InChI Key: WWTPNVQIYQYTPG-UHFFFAOYSA-N
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Description

1-Methyl-2-[(trimethylsilyl)methylidene]aziridine is a unique compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound features an exocyclic C–C double bond attached to the aziridine ring, making it a methyleneaziridine. The presence of the trimethylsilyl group further enhances its reactivity and stability, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with trimethylsilyldiazomethane. This reaction proceeds with high cis stereoselectivity and yields the desired aziridine . Another method involves the use of chlorotrimethylsilane in conjunction with a base, such as triethylamine, to form the trimethylsilyl ether, which is then converted to the aziridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Reagents: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed:

  • Functionalized amines, alcohols, and thiols.
  • Aziridine N-oxides.
  • Various substituted aziridines.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine involves the high strain energy associated with the aziridine ring, which provides a significant driving force for ring-opening reactions. The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis, providing access to a wide range of functionalized products and derivatives .

Properties

CAS No.

65665-43-2

Molecular Formula

C7H15NSi

Molecular Weight

141.29 g/mol

IUPAC Name

trimethyl-[(1-methylaziridin-2-ylidene)methyl]silane

InChI

InChI=1S/C7H15NSi/c1-8-5-7(8)6-9(2,3)4/h6H,5H2,1-4H3

InChI Key

WWTPNVQIYQYTPG-UHFFFAOYSA-N

Canonical SMILES

CN1CC1=C[Si](C)(C)C

Origin of Product

United States

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